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molecular formula C8H10Cl2N2 B8512849 6-Chloro-4-chloromethyl-2-isopropyl-pyrimidine

6-Chloro-4-chloromethyl-2-isopropyl-pyrimidine

Cat. No. B8512849
M. Wt: 205.08 g/mol
InChI Key: BBIPSMHDWDYJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04584295

Procedure details

12.1 g (0.065 mol) of 4-chloromethyl-6-hydroxy-2-isopropyl-pyrimidine are suspended in 50 ml of phosphorus oxychloride and the suspension is heated to 80° C. for 30 minutes under nitrogen, the crystalline starting material dissolving gradually. The excess phosphorus oxychloride is then distilled off at 40°-60° C. under reduced pressure. The residue is poured on to ice-water, the pH-value of the mixture is brought to 7 by the addition of sodium hydroxide and the mixture is extracted three times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulphate and evaporated under reduced pressure. The dark coloured oily residue is taken up in hot n-hexane and the solution is treated with active carbon. After filtration of the hot mixture through Celite there is obtained 6-chloro-4-chloromethyl-2-isopropyl-pyrimidine as an orange oil which is pure in accordance with thin-layer chromatography. By distillation of this oil under reduced pressure there is obtained a colourless liquid, b.p. 75° C./0.05 mmHg, nD20 1.5226.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:8]=[C:7](O)[N:6]=[C:5]([CH:10]([CH3:12])[CH3:11])[N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[N:6]=[C:5]([CH:10]([CH3:12])[CH3:11])[N:4]=[C:3]([CH2:2][Cl:1])[CH:8]=1

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
ClCC1=NC(=NC(=C1)O)C(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolving gradually
DISTILLATION
Type
DISTILLATION
Details
The excess phosphorus oxychloride is then distilled off at 40°-60° C. under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is poured on to ice-water
ADDITION
Type
ADDITION
Details
the pH-value of the mixture is brought to 7 by the addition of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the solution is treated with active carbon
FILTRATION
Type
FILTRATION
Details
After filtration of the hot mixture through Celite there

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)C(C)C)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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